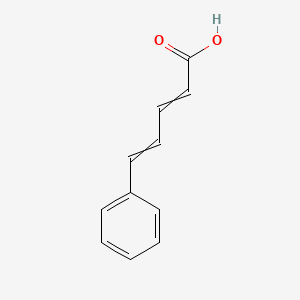

5-Phenylpenta-2,4-dienoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-phenylpenta-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIQOMCWGDNMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-94-9 | |

| Record name | 5-Phenyl-2,4-pentadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Contextual Significance Within Conjugated Polyenoic Acid Systems

5-Phenylpenta-2,4-dienoic acid belongs to the class of conjugated polyenoic acids. This classification is defined by the presence of alternating double and single bonds within the carbon chain, which includes a carboxylic acid group. This conjugated system, extending from the phenyl ring to the carboxyl group, is responsible for the molecule's distinct chemical and physical properties.

The extended π-system created by the alternating double bonds allows for the delocalization of electrons across the molecule. This feature is central to its chemical reactivity and its interactions with light. The reactivity of the conjugated system makes this compound a useful intermediate in the synthesis of more complex molecules, including various heterocyclic compounds. Its structure allows it to participate in a variety of chemical reactions, such as oxidation to form the corresponding carboxylic acids and reduction to yield 5-phenylpentanal (B1348794) or 5-phenylpentanol.

Academic Trajectory and Research Focus on 5 Phenylpenta 2,4 Dienoic Acid

The academic interest in 5-phenylpenta-2,4-dienoic acid has evolved over time. Early research often focused on its synthesis, with one common method being the Horner-Wadsworth-Emmons reaction between cinnamaldehyde (B126680) and triethyl phosphonoacetate, followed by hydrolysis. acs.org Another established route is the Doebner condensation, a variation of the Knoevenagel condensation, where cinnamaldehyde reacts with malonic acid in the presence of a basic catalyst like pyridine.

More recent research has shifted towards exploring its potential applications. For instance, derivatives of this compound have been investigated for their biological activities. rsc.orgnih.gov Studies have also delved into its photochemical behavior, particularly the [2+2] cycloaddition reactions that can occur upon exposure to UV light, leading to the formation of dimers. acs.orgresearchgate.net This photo-reactivity has made it a candidate for creating photoresponsive materials. researchgate.netresearchgate.net Furthermore, its reaction with benzene (B151609) in the presence of a superacid like trifluoromethanesulfonic acid has been shown to produce tetralone and indanone derivatives, highlighting its utility in forming complex carbocyclic structures. researchgate.net

Structural Elucidation and Stereochemical Considerations in Dienic Acids

The structure of 5-phenylpenta-2,4-dienoic acid allows for the existence of multiple stereoisomers due to the two carbon-carbon double bonds in the pentadienoic acid chain. The geometry at each double bond can be either E (entgegen, or trans) or Z (zusammen, or cis), leading to four possible stereoisomers: (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z).

The specific stereochemistry of the molecule significantly influences its properties and reactivity. For example, research has shown that the (2Z,4E)-isomer, also known as ku-76, can selectively inhibit root gravitropism in plants, a biological activity not observed in its other stereoisomers. kyushu-u.ac.jpresearchgate.netnih.gov This highlights the critical role of the (2Z,4E)-diene configuration, along with the carboxylic acid and phenyl groups, for this specific biological function. kyushu-u.ac.jpnih.gov

The elucidation of these structures relies on various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly crucial for determining the stereochemistry of the double bonds by analyzing the coupling constants between the vinyl protons. kyushu-u.ac.jpresearchmap.jp Infrared (IR) spectroscopy helps in identifying the functional groups, such as the carboxylic acid, while UV-Vis spectroscopy provides information about the conjugated π-system. nist.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol nih.gov |

| Melting Point | 165-166°C chemicalbook.com |

| pKa | 4.56 ± 0.10 (Predicted) chemicalbook.com |

Note: The properties listed are for the most common (2E,4E) isomer unless otherwise specified. Interactive features are not supported in this format.

Occurrence in Natural Products and Its Academic Implications

Established Synthetic Routes for Dienic Acids

Traditional methods for synthesizing this compound often rely on condensation and oxidation reactions, which provide reliable access to the core structure.

Condensation Reactions Utilizing Aldehydic Precursors

A common and effective method for the synthesis of 5-phenylpenta-2,4-dienoic acids and their esters involves condensation reactions. The Horner-Wadsworth-Emmons reaction, for example, utilizes cinnamaldehyde (B126680) and triethyl phosphonoacetate to produce ethyl (2E,4E)-5-phenylpenta-2,4-dienoate, which can then be hydrolyzed to the corresponding carboxylic acid. acs.org This reaction is known for its high yields, often ranging from 78-98% for the ester formation and 89-98% for the subsequent hydrolysis. acs.org

Another approach involves the use of N,N-dimethylformamide dimethylacetal (DMFDMA) and a ketone, such as 1-pyridin-3-yl-ethanone, dissolved in p-xylene (B151628) to form a key intermediate. rsc.org This intermediate can then be further reacted to yield the desired dienoic acid structure. rsc.org

Oxidative Pathways to this compound

Oxidative methods provide a direct route to this compound from its corresponding aldehyde, 5-phenylpenta-2,4-dienal. This transformation can be achieved using various oxidizing agents. Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). These reagents effectively convert the aldehyde functional group into a carboxylic acid while preserving the conjugated diene system.

Advanced Synthetic Strategies for Substituted this compound Derivatives

To access a wider range of functionalized and substituted analogues of this compound, more advanced synthetic strategies are employed. These methods offer greater control over the final structure and allow for the introduction of diverse substituents.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Copper-Catalyzed C-S Bond Formation)

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules. In the context of this compound derivatives, a notable example is the copper-catalyzed C–S bond direct cross-coupling of thiols with ethyl 5-arylpenta-2,4-dienoate. rsc.orgrsc.org This methodology allows for the efficient synthesis of various 5-aryl-3-phenylsulfanylpenta-2,4-dienoic acid ethyl ester derivatives under moderate conditions. rsc.orgrsc.org

The reaction typically employs a copper(I) source, such as copper(I) iodide (CuI), in the presence of a ligand and a base like cesium carbonate (Cs₂CO₃). nih.gov The choice of ligand is crucial for the reaction's success. nih.gov This method is advantageous due to the use of an inexpensive catalyst and its tolerance of various functional groups. rsc.orgrsc.org A plausible reaction mechanism involves a Cu(I)/Cu(III) catalytic cycle. rsc.orgrsc.org Research has shown that aliphatic thiols react well, affording the corresponding products in yields ranging from 76–88%. rsc.orgscispace.com

Table 1: Copper-Catalyzed C-S Cross-Coupling of Thiols with Ethyl 5-phenylpenta-2,4-dienoate rsc.orgnih.gov

| Thiol | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Thiophenol | CuI | Enaminone L4 | Cs₂CO₃ | DCE | 60 | 76-88 |

| Aliphatic Thiols | CuI | Enaminone L4 | Cs₂CO₃ | DCE | 60 | 76-88 |

Michael Addition Approaches for Functionalized Penta-2,4-dienoic Acid Systems

The Michael addition, a conjugate addition reaction, is a versatile method for forming carbon-carbon bonds. wikipedia.org In the synthesis of functionalized penta-2,4-dienoic acid systems, the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a key step. wikipedia.orgbuchler-gmbh.com For instance, the reaction of 1,5-diarylpenta-2,4-dien-1-ones with nitromethane, in the presence of an organocatalyst, yields (E)-3-(nitromethyl)-1,5-diphenylpent-4-en-1-one. buchler-gmbh.com This reaction is a powerful tool for introducing new functional groups at the β-position of the carbonyl group. wikipedia.org

Asymmetric Michael additions, using chiral catalysts, can produce enantiomerically enriched products. wikipedia.org Bifunctional thiourea (B124793) catalysts have been shown to be effective in the Michael addition to alkylidenemalonates, achieving high yields. researchgate.net

Cyclization Techniques in the Synthesis of Related Structures

Cyclization reactions of this compound and its derivatives can lead to the formation of various carbocyclic and heterocyclic structures. For example, the reaction of this compound with benzene (B151609) in the presence of trifluoromethanesulfonic acid can yield tetralone and indanone derivatives through intramolecular acylation. researchgate.net

The Nazarov cyclization, a well-known electrocyclization reaction, has been investigated for aryl dienyl ketones, which are structurally related to this compound. acs.orgescholarship.org This reaction can be facilitated by substituents at both the α- and γ-positions of the dienone system. escholarship.org Furthermore, template-directed photodimerization reactions of 5-arylpenta-2,4-dienoic acids have been developed to selectively produce [2+2] cycloaddition products. acs.org

Stereoselective and Enantioselective Synthesis of α-Substituted Dienoic Acids

The introduction of substituents at the α-position of dienoic acids with high stereocontrol is a significant challenge in organic synthesis. Achieving both diastereoselectivity and enantioselectivity is crucial for creating complex molecules with specific biological activities. Various advanced methodologies have been developed to address this challenge.

One notable approach involves the highly regio- and enantioselective hydrogenation of conjugated α-substituted dienoic acids. acs.org Researchers have successfully utilized a Trifer-Rh complex for this transformation, providing a direct route to chiral α-substituted γ,δ-unsaturated acids. acs.org This method has proven effective for the gram-scale synthesis of a precursor to Sacubitril, a significant pharmaceutical compound. acs.org Density functional theory (DFT) calculations have shed light on the reaction mechanism, revealing that an N+H–O hydrogen bonding interaction stabilizes the transition state, and the coordination of the 4,5-double bond to the Rh(III) center facilitates the reductive elimination process. acs.org

Another strategy focuses on the stereoselective synthesis of conjugated dienoic acids with specific double bond geometries, such as (α-Z/γ-E) and (α-Z/γ-Z) isomers. researchgate.net This method is based on the regio- and stereoselective addition of Grignard reagents to methylcoumalate. researchgate.net The stereochemical outcome is influenced by whether the reaction is under kinetic or thermodynamic control. researchgate.net For instance, the addition of phenyl- and thiophenyl-magnesium bromide to methylcoumalate proceeds with complete regioselectivity and almost total stereoselectivity, yielding the (α-Z/γ-E) dienoic acids. researchgate.net

Asymmetric Wolff rearrangement reactions have also been employed for the stereoselective synthesis of α-substituted β-amino acid derivatives, which can be precursors or analogues to substituted dienoic acids. nih.gov Photoinduced asymmetric Wolff rearrangement of α-amino-α'-methyl-α'-diazoketones can produce α-methyl-β-amino acid esters with good stereoselectivity. nih.gov The stereochemical outcome of this reaction is influenced by factors such as steric effects and temperature. nih.gov

Emerging Synthetic Challenges and Innovations in this compound Chemistry

The synthesis of this compound and its analogues is not without its difficulties. A significant challenge lies in controlling the reactivity of the conjugated diene system. For example, the solid-state irradiation of this compound has been reported to yield a complex mixture of products, making selective transformations difficult to achieve. nih.gov Similarly, the irradiation of derivatives like 5-(3-methoxyphenyl)penta-2,4-dienoic acid in the solid state can lead to head-to-tail [2+2] cycloadditions. nih.gov

Another challenge emerges in biocatalytic approaches. While enzymes offer high selectivity, their efficiency with unnatural substrates can be low. For instance, the enzyme Phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) can catalyze the ammonia (B1221849) elimination from L-styrylalanine to form (2E,4E)-5-phenylpenta-2,4-dienoic acid, but the wild-type enzyme (wt-PcPAL) exhibits a significantly lower catalytic efficiency (kcat/KM value) for this substrate compared to its natural substrate, L-Phenylalanine. rsc.org

To overcome these challenges, several innovative solutions have been developed.

Template-Directed Photodimerization: To control the outcome of photochemical reactions, a novel method using a hydrogen-bonding template has been introduced. nih.gov By using 1,8-dihydroxynaphthalene as a template, 5-arylpenta-2,4-dienoic acids can be positioned to undergo selective mono-[2+2] cycloaddition upon irradiation. nih.gov This technique yields the desired photodimerization products in good to excellent yields (up to 99%) as single regioisomers and with high diastereoselectivity. nih.gov The synthesis of the required (2E,4E)-5-arylpenta-2,4-dienoic acids for this process is often achieved through the Horner-Wadsworth-Emmons reaction between the corresponding cinnamaldehyde and triethyl phosphonoacetate, followed by hydrolysis. acs.org

Enzyme Engineering: To address the low efficiency of biocatalysts, protein engineering has been employed. By creating point mutations in the active site of PcPAL, researchers have significantly improved its catalytic activity towards L-styrylalanine. rsc.org The F137V-PcPAL mutant, for example, showed a nearly 240-fold increase in the kcat/KM value compared to the wild-type enzyme for the deamination of L-styrylalanine. rsc.org This highlights the power of reshaping enzyme active sites to accommodate unnatural substrates and enhance reaction rates. rsc.org

Interactive Data Table: Catalytic Efficiency of PcPAL Variants

| Enzyme Variant | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹M⁻¹) |

|---|---|---|---|---|

| wt-PcPAL | L-Phe | 1.84 | 0.25 | 7360 |

| wt-PcPAL | L-1a | 0.125 | 13.2 | 9.47 |

| F137A-PcPAL | L-1a | 0.21 | 2.1 | 100 |

| F137V-PcPAL | L-1a | 1.6 | 0.7 | 2286 |

| F137G-PcPAL | L-1a | 0.01 | 1.9 | 5.26 |

Data sourced from Organic & Biomolecular Chemistry. rsc.org

Interactive Data Table: Template-Directed Photodimerization of 5-Arylpenta-2,4-dienoic Acids

| Diene Reactant | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| This compound derivative | Cyclobutane (B1203170) Dimer | up to 99% | 3:1 to 13:1 |

| 5-(3-Methoxyphenyl)penta-2,4-dienoic acid derivative | Cyclobutane Dimer | Good | High |

Data sourced from research on selective photodimerization reactions. nih.gov

These innovations, spanning from the use of molecular templates to the rational design of enzymes, are paving the way for more efficient and selective syntheses of this compound and its structurally diverse analogues.

Electrophilic and Nucleophilic Transformations of the Dienoyl System

The conjugated diene and carboxylate functionalities of this compound and its derivatives make it susceptible to both electrophilic and nucleophilic attacks. The electron-rich phenyl group and the double bonds can react with electrophiles, while the carbonyl carbon and the conjugated system are targets for nucleophiles.

The aldehyde analogue, 5-phenylpenta-2,4-dienal, highlights the electrophilic nature of the conjugated system, where the aldehyde group makes it a reactive species for covalent bond formation with nucleophiles. This reactivity is modulated by substituents on the phenyl ring; electron-donating groups like dimethylamino enhance certain properties, while electron-withdrawing groups such as bromo or sulfonyl can favor electrophilic substitution.

Derivatives of this compound have been shown to react with carbon nucleophiles. For instance, studies on related structures like 3-anilinoenones, when treated with active methylene (B1212753) nitriles such as malononitrile, demonstrate the system's ability to undergo nucleophilic addition and subsequent cyclization, leading to complex heterocyclic products. longdom.org Furthermore, excited-state charge transfer processes have been investigated in derivatives like 5-(4-dimethylamino-phenyl)-penta-2,4-dienoic acid (DMAPPDA), where the tertiary amine acts as an electron donor and the acid group as an acceptor across the flexible diene bridge. researchgate.net

Photochemical Reactions and Cycloaddition Processes

The extended π-system of this compound and its aryl derivatives makes them prime candidates for photochemical reactions, particularly cycloadditions. These light-induced transformations provide direct pathways to complex cyclobutane structures.

Solid-State Photodimerization of 5-Arylpenta-2,4-dienoic Acids

The photodimerization of 5-arylpenta-2,4-dienoic acids, which are vinylogous counterparts to cinnamic acids, has been a subject of study for decades. Early research on the solid-state irradiation of this compound itself reported the formation of a complex mixture of products. acs.orgnih.gov Similarly, the irradiation of 5-(3-methoxyphenyl)penta-2,4-dienoic acid in the solid state was found to yield a head-to-tail [2+2] cycloaddition product. acs.orgnih.gov

Achieving selectivity in these reactions has proven challenging. However, a breakthrough was made using a template-directed approach. By attaching two molecules of a 5-arylpenta-2,4-dienoic acid to a 1,8-dihydroxynaphthalene (1,8-DHN) template, the reactants are held in close proximity, enabling an efficient and selective [2+2] cycloaddition upon irradiation. acs.orgnih.govnih.gov This method works effectively in both the solid state and in solution, affording cycloadducts with high yields and regiocontrol. acs.orgnih.gov For example, irradiation of the template-bound this compound (as diester 12a) in the solid state for 48 hours resulted in the syn-head-to-head cycloadduct in 52% yield with a diastereomeric ratio of 8:1. acs.org The efficiency of this solid-state reaction is influenced by the crystal packing and olefin orientation, as seen with a 4-bromophenyl-substituted derivative where the reaction was inefficient in the solid state (17% yield) but successful in solution (63% yield). acs.org

Intermolecular [2+2] Cycloadditions and Diastereoselectivity

Intermolecular [2+2] photocycloadditions are a powerful tool for constructing tetrasubstituted cyclobutanes, which are core structures in many bioactive molecules. nih.gov The challenge lies in controlling both regioselectivity (head-to-head vs. head-to-tail) and diastereoselectivity. nih.gov

The template-directed strategy has proven highly effective in controlling the outcomes of these cycloadditions for 5-arylpenta-2,4-dienoic acids. acs.orgnih.govconsensus.app By using 1,8-dihydroxynaphthalene as a covalent template, both homodimerization and, for the first time, heterodimerization of two different 5-arylpenta-2,4-dienoic acids have been achieved. acs.org These reactions produce mono-[2+2] cycloaddition products in yields up to 99%, as single regioisomers, and with high diastereoselectivities ranging from 3:1 to 13:1. acs.orgnih.govnih.gov The resulting syn-head-to-head cycloadducts are formed selectively out of 12 possible cycloaddition products. acs.org The table below summarizes the outcomes for various substrates using this template-directed approach.

| Substrate (Template-Bound Diester) | Aryl Group | Reaction Phase | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| 12a | Phenyl | Solid State | 52 | 8:1 | acs.org |

| 12a | Phenyl | Solution (CHCl3) | 65 | 13:1 | acs.org |

| 12b | 4-Fluorophenyl | Solid State | 99 | 5:1 | acs.org |

| 12b | 4-Fluorophenyl | Solution (CHCl3) | 96 | 8:1 | acs.org |

| 12c | 4-Bromophenyl | Solid State | 17 | >20:1 | acs.org |

| 12c | 4-Bromophenyl | Solution (CHCl3) | 63 | 11:1 | acs.org |

| 12d (Heterodimer) | Phenyl / 4-Methoxyphenyl | Solid State | 53 | 3:1 | acs.org |

| 12d (Heterodimer) | Phenyl / 4-Methoxyphenyl | Solution (CHCl3) | 84 | 4:1 | acs.org |

Photocatalytic Approaches in Dienoyl Cycloadditions

Photocatalysis offers an alternative strategy for controlling cycloaddition reactions. Colloidal quantum dots (QDs), such as Cadmium Selenide (CdSe) QDs or nanoplatelets, have been successfully employed as visible-light photocatalysts for intermolecular [2+2] cycloadditions. nih.govnih.govchemrxiv.org This method operates via triplet-triplet energy transfer from the photoexcited quantum dot to the diene substrate. nih.govchemrxiv.org

This photocatalytic approach can achieve high diastereoselectivity. nih.gov For aryl-conjugated dienes, which are historically challenging substrates due to multiple competing reaction pathways, CdSe nanocrystal photocatalysts can generate valuable syn-trans aryl vinylcyclobutanes. researchgate.net The unique electronic properties of the nanocrystals favor the [2+2] pathway over the [4+2] photoredox pathway, a selectivity not achievable with molecular photosensitizers. researchgate.net The reversible binding of the product to the nanocrystal surface helps in achieving a high yield of the desired stereoisomer. researchgate.net

Intramolecular Cyclization and Carbocyclic Product Formation in Brønsted Superacids

In the presence of Brønsted superacids like trifluoromethanesulfonic acid (CF3SO3H), this compound undergoes complex transformations involving intramolecular cyclization to form various carbocyclic products. rsc.orgresearchgate.netresearchgate.net When reacted with an arene like benzene in CF3SO3H, the outcome is highly dependent on the reaction conditions such as temperature and time. researchgate.netresearchgate.net

The reaction can yield products such as 5,5-diphenylpent-2-enoic acid, as well as tetralone and indanone derivatives. researchgate.netresearchgate.net These carbocyclic compounds are formed through the addition of two benzene molecules to the initial dienoic acid, followed by an intramolecular acylation step. researchgate.netresearchgate.net

The mechanism for these transformations involves the generation of highly reactive dicationic intermediates, also known as superelectrophiles, under the superacidic conditions. researchgate.netresearchgate.net The protonation of the carbonyl group in the dienoic acid enhances the electrophilicity of the conjugated system, leading to the formation of di- and tri-centered electrophilic species that drive the cyclization process. rsc.orgacs.org Kinetic studies of related systems have provided strong evidence for the involvement of these superelectrophilic dications rather than simpler monocations. acs.org

| Starting Materials | Reaction Conditions | Major Products | Reference |

|---|---|---|---|

| This compound, Benzene | CF3SO3H | 5,5-Diphenylpent-2-enoic acid | researchgate.net |

| This compound, Benzene | CF3SO3H | Tetralone derivative | researchgate.net |

| This compound, Benzene | CF3SO3H | Indanone derivative | researchgate.net |

Mechanistic Investigations of Reaction Pathways (e.g., Cu(I)/Cu(III) Catalytic Cycles, Allyl Radical Intermediates)

The reactivity of this compound derivatives can also be harnessed through metal-catalyzed cross-coupling reactions. A selective copper-catalyzed C–S bond direct cross-coupling has been developed between thiols and ethyl 5-arylpenta-2,4-dienoate. nih.govscispace.com This method efficiently produces 5-aryl-3-phenylsulfanylpenta-2,4-dienoic acid ethyl ester derivatives using an inexpensive copper catalyst under mild conditions. nih.gov

A plausible reaction mechanism proposed for this transformation involves a Cu(I)/Cu(III) catalytic cycle. nih.govscispace.comresearchgate.net In this cycle, the active Cu(I) species reacts with the reactants to form an intermediate via oxidative addition, leading to a Cu(III) species. This high-valent copper intermediate then undergoes reductive elimination to furnish the final C-S coupled product and regenerate the Cu(I) catalyst. scispace.com The necessity and role of Cu(III) intermediates in copper-mediated coupling reactions is an area of active mechanistic investigation, with alternative pathways involving Cu(II) species or bimetallic reductive elimination also being considered. rsc.org

While cationic intermediates are well-documented in superacid-catalyzed reactions researchgate.netresearchgate.net and triplet excited states are key in photocatalytic processes, nih.gov the involvement of allyl radical intermediates in the reactions of this compound is less commonly reported. The dominant mechanistic pathways described for its major transformations involve either ionic (superelectrophilic) or photo-induced triplet state mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR, 2D-COSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound derivatives, providing insights into the carbon-hydrogen framework and the stereochemistry of the diene system.

¹H NMR spectroscopy is fundamental in identifying the protons within the molecule. The conjugated diene system gives rise to characteristic signals in the olefinic region of the spectrum. For instance, in the (2Z,4E)-isomer, also known as ku-76, the protons of the diene unit and the aromatic ring are clearly distinguishable. kyushu-u.ac.jpresearchgate.netnih.gov The coupling constants (J-values) between adjacent vinyl protons are particularly informative for assigning the stereochemistry of the double bonds. A larger coupling constant (typically > 15 Hz) is indicative of an E (trans) configuration, while a smaller coupling constant (typically < 12 Hz) suggests a Z (cis) configuration. kyushu-u.ac.jp For example, the ¹H NMR spectrum of (2E,4E)-5-phenylpenta-2,4-dienoic acid shows a doublet for the proton at C2 at approximately 6.04 ppm with a coupling constant of 15.2 Hz, confirming the E configuration of the C2-C3 double bond. kyushu-u.ac.jp

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the conjugated system are sensitive to their electronic environment. The carbonyl carbon of the carboxylic acid typically appears downfield around 166-172 ppm. kyushu-u.ac.jpacs.org The carbons of the phenyl group and the diene system resonate in the aromatic/olefinic region (approx. 120-150 ppm). acs.org

2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for unambiguously assigning complex spectra and determining stereochemistry. COSY experiments establish correlations between coupled protons, helping to trace the connectivity of the entire spin system. NOESY provides information about protons that are close in space, which is critical for confirming stereochemical assignments, particularly for the Z and E isomers of the diene chain.

Detailed NMR data for various isomers and derivatives of this compound have been reported, highlighting the power of this technique in differentiating between closely related structures. kyushu-u.ac.jpacs.orgresearchmap.jp

Table 1: Selected ¹H NMR Data for this compound Isomers

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (2E,4Z)-5-phenylpenta-2,4-dienoic acid | H-2 | 6.03 | d | 15.2 |

| H-3 | 7.78 | ddd | 15.2, 11.5, 1.0 | |

| H-4 | 6.36 | dd | 11.5 | |

| H-5 | 6.81 | d | 11.5 | |

| (2Z,4Z)-ethyl-5-phenylpenta-2,4-dienoate | H-2 | 5.77 | dt | 11.5, 1.4 |

| H-3 | 7.52 | ddd | 11.5, 11.5, 1.2 | |

| H-4 | 7.05 | ddd | 11.5, 11.5, 1.2 | |

| H-5 | 6.89 | d | 11.5 | |

| (2E,4E)-5-phenylpenta-2,4-dienoic acid | H-2 | 5.94 | d | 15.3 |

| H-3 | 7.49-7.36 | m | - | |

| H-4 | 6.93-6.82 | m | - | |

| H-5 | 6.75 | dd | 15.5, 10.8 |

Data sourced from studies on various derivatives and may include esterified forms. Chemical shifts and coupling constants are representative. kyushu-u.ac.jpacs.orgresearchmap.jp

Table 2: Selected ¹³C NMR Data for a this compound Isomer

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| (2E,4Z)-5-phenylpenta-2,4-dienoic acid | C=O | 172.5 |

| C-2 | 122.6 | |

| C-3 | 142.8 | |

| C-4 | 128.3 | |

| C-5 | 139.0 | |

| Phenyl C | 127.1, 128.6, 129.3, 136.1 |

Data represents the (2E,4Z) isomer. kyushu-u.ac.jp

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound and its derivatives. The absorption of infrared radiation corresponds to the vibrational modes of specific bonds within the molecule.

The most characteristic absorption bands for this compound include:

O-H Stretch: A broad band typically in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the conjugated carboxylic acid. kyushu-u.ac.jp For example, the (2E,4Z)-isomer shows a C=O stretch at 1692 cm⁻¹. kyushu-u.ac.jp

C=C Stretch: Absorptions in the 1600-1650 cm⁻¹ region are indicative of the carbon-carbon double bonds of the diene and the phenyl ring. acs.org

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted alkene can provide additional information about stereochemistry. For instance, trans-disubstituted double bonds typically show a strong absorption around 960-990 cm⁻¹.

Table 3: Representative IR Absorption Frequencies for this compound Derivatives

| Derivative | Functional Group | Absorption Frequency (ν_max, cm⁻¹) |

| (2E,4Z)-isomer | C=O (Carboxylic Acid) | 1692 |

| (Z)-5-Phenylpent-2-enoic acid | C=O (Carboxylic Acid) | 1701 |

| Dimerized Derivative | C=O (Ester) | 1726, 1744 |

| C=C (Alkene) | 1620, 1625 | |

| C=C (Aromatic) | 1599, 1597, 1581 |

Data sourced from various studies on this compound and its derivatives. kyushu-u.ac.jpacs.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies of π→π Transitions and Conjugation*

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the π→π* transitions associated with the extensive conjugated system of this compound. The molecule's structure, featuring a phenyl group, a diene, and a carbonyl group in conjugation, results in strong absorption in the UV region.

The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation. The highly conjugated nature of this compound allows for the delocalization of π-electrons across the molecule, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption at longer wavelengths compared to less conjugated systems. The stereochemistry of the diene (E vs. Z isomers) can also influence the λ_max, as different geometries affect the planarity and orbital overlap of the conjugated system. researchgate.net The conjugated π-system is a key feature highlighted in UV-Vis spectroscopic studies.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. In electron ionization mass spectrometry (EIMS), the molecule is ionized, and the resulting molecular ion (M⁺) peak confirms the molecular weight. For this compound (C₁₁H₁₀O₂), the expected molecular ion peak is at a mass-to-charge ratio (m/z) of 174. kyushu-u.ac.jpnist.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for these compounds can include the loss of the carboxylic acid group (as COOH or H₂O + CO) and cleavages within the dienyl chain. For example, a prominent peak at m/z 129 is often observed, corresponding to the loss of the carboxyl group (-COOH, 45 Da). kyushu-u.ac.jp High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Table 4: Mass Spectrometry Data for this compound and a Derivative

| Compound | Technique | Molecular Ion (M⁺) [m/z] | Key Fragment Ion [m/z] |

| This compound | EIMS | 174 | 129 |

| (2Z,4E)-5-phenylpenta-2,4-dienamide | EIMS | 173 | 129 (100% relative intensity) |

Data sourced from various studies. kyushu-u.ac.jpnist.gov

X-ray Crystallography for Precise Stereochemical Determination

While spectroscopic methods provide substantial structural data, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure, including the precise stereochemistry of the double bonds and the conformation of the molecule in the solid state.

By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the exact positions of each atom in the crystal lattice. This technique has been successfully applied to derivatives of this compound to confirm their geometrical and stereochemical features. acs.org For instance, the structures of photodimerization products of 5-arylpenta-2,4-dienoic acids have been unequivocally established using X-ray crystallography, confirming the regio- and diastereoselectivity of the reaction. acs.org Similarly, the structure of related compounds like 2-ethoxy-6-(thiophen-2-yl)nicotinonitrile, formed in reactions involving derivatives, has been confirmed by X-ray crystallography. longdom.org This technique is the gold standard for validating stereochemical assignments made by other methods like NMR.

Computational and Theoretical Investigations of 5 Phenylpenta 2,4 Dienoic Acid Systems

Density Functional Theory (DFT) for Ground-State Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its balance of accuracy and computational cost. It is particularly effective for determining the ground-state properties of molecules like 5-Phenylpenta-2,4-dienoic acid.

The first step in a typical DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and adjusting their positions until these forces are negligible. A common and robust combination of a functional and basis set for such organic molecules is B3LYP/6-31G. The B3LYP functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is often crucial for describing the electronic structure of conjugated systems. The 6-31G basis set provides a good description of the electron distribution, including polarization functions on both heavy atoms and hydrogens, which are important for accurately modeling chemical bonds.

A hypothetical data table for the optimized geometry of (2E,4E)-5-phenylpenta-2,4-dienoic acid, based on typical bond lengths and angles for similar conjugated systems, is presented below.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C=O | ~1.21 |

| C-O(H) | ~1.36 |

| Cα=Cβ | ~1.35 |

| Cβ-Cγ | ~1.45 |

| Cγ=Cδ | ~1.36 |

| Cδ-C(phenyl) | ~1.46 |

| C-C (phenyl avg.) | ~1.40 |

| **Bond Angles (°) ** | |

| O=C-O | ~123 |

| Cα=Cβ-Cγ | ~122 |

| Cβ-Cγ=Cδ | ~124 |

| Cγ=Cδ-C(phenyl) | ~125 |

| Note: These are representative values and not from a specific published calculation on this compound. |

Frontier Molecular Orbital (FMO) Theory and Electrophilic/Nucleophilic Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key determinants of a molecule's electrophilic and nucleophilic character.

For this compound, the HOMO is expected to be a π-orbital delocalized across the conjugated system, from the phenyl ring to the carboxylic acid group. The energy of the HOMO is related to the molecule's ability to donate electrons, thus indicating its nucleophilic potential. The LUMO, conversely, will be a π*-antibonding orbital, and its energy reflects the molecule's ability to accept electrons, indicating its electrophilic potential.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter. A small energy gap suggests high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to react. DFT calculations can provide quantitative values for the HOMO and LUMO energies. These values can then be used to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which further refine the prediction of its reactive behavior.

| Parameter | Description | Predicted Characteristics for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high due to extended conjugation, indicating moderate nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low due to the electron-withdrawing carboxylic acid group, indicating electrophilic character. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Expected to be moderate, suggesting a balance between stability and reactivity. |

| Note: This table presents qualitative predictions based on the molecular structure. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Charge Transfer Dynamics

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a widely used method for studying electronically excited states. TD-DFT can predict the energies of electronic transitions, which correspond to the absorption of light by a molecule. This allows for the theoretical calculation of UV-Vis absorption spectra.

For a chromophore like this compound, TD-DFT calculations can identify the major electronic transitions and their corresponding excitation energies and oscillator strengths. The oscillator strength is a measure of the probability of a particular electronic transition occurring upon light absorption. The main absorption band in the UV-Vis spectrum of this compound is expected to arise from a π → π* transition, where an electron is promoted from the HOMO to the LUMO.

Furthermore, TD-DFT can provide insights into the nature of the excited states, such as whether they involve localized excitations within the phenyl ring or the dienoic acid chain, or if they have charge-transfer character. This information is crucial for understanding the photochemistry and photophysics of the molecule.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 (π → π*) | Calculated Value | Calculated Value | Calculated Value |

| S0 → S2 | Calculated Value | Calculated Value | Calculated Value |

| Note: This is a representative table structure. Specific calculated values for this compound are not readily available in the searched literature. |

Solvation Models (e.g., Polarizable Continuum Model, PCM) for Environmental Effects

Most chemical and biological processes occur in solution. The solvent can have a significant impact on the structure, stability, and reactivity of a molecule. Computational solvation models are used to account for these environmental effects. The Polarizable Continuum Model (PCM) is one of the most popular implicit solvation models.

In PCM, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this continuum. The solute's electric field polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. This interaction leads to a stabilization of the solute, and the difference in energy between the gas phase and the solvated state is the solvation energy.

For this compound, which contains a polar carboxylic acid group, solvent effects are expected to be significant, especially in polar solvents like water. PCM can be used in conjunction with DFT geometry optimizations and TD-DFT calculations to predict how the solvent influences the molecule's structure, electronic properties, and UV-Vis spectrum. For instance, polar solvents are likely to stabilize the ground and excited states, potentially leading to a shift in the absorption maximum (solvatochromism).

| Solvent | Dielectric Constant (ε) | Solvation Energy (kcal/mol) |

| Gas Phase | 1 | 0 (Reference) |

| Chloroform | 4.81 | Calculated Value |

| Water | 78.39 | Calculated Value |

| Note: This table illustrates the type of data that would be generated. Specific calculated values for this compound are not readily available in the searched literature. |

Molecular Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand and predict the interactions between small molecules and their biological targets.

For this compound, which may possess biological activity, molecular docking can be used to hypothesize its binding mode within the active site of a target enzyme. For example, given the structural similarities to arachidonic acid and other anti-inflammatory agents, enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) could be potential targets.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | Calculated Value | e.g., Arg120, Tyr385, Ser530 |

| 5-Lipoxygenase (5-LOX) | Calculated Value | e.g., His367, His372, Ile673 |

| Note: This table is illustrative of potential docking results. Specific data for this compound is not available in the searched literature. |

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Approaches for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

For a class of compounds like this compound and its derivatives, a QSAR study would involve synthesizing and testing a series of analogues with varying substituents on the phenyl ring or modifications to the dienoic acid chain. For each compound, a set of molecular descriptors would be calculated, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties.

Statistical methods, such as multiple linear regression or more advanced machine learning algorithms (e.g., support vector machines, random forests), are then used to build a model that relates these descriptors to the observed biological activity (e.g., antimicrobial or anticancer activity). A robust QSAR model can guide the design of new derivatives with improved potency. While QSAR studies have been performed on derivatives of cinnamic acid and related compounds, a specific model focused solely on this compound derivatives is not readily found in the literature.

Applications of 5 Phenylpenta 2,4 Dienoic Acid and Its Analogues in Chemical Science and Materials

Strategic Intermediates in Complex Organic Synthesis (e.g., Heterocycle and Polyenone Production)

5-Phenylpenta-2,4-dienoic acid is recognized as a valuable synthetic building block in organic chemistry. chemicalbook.comselleckchem.com Its conjugated diene structure is a key feature, making it a versatile precursor for various chemical transformations, particularly cycloaddition reactions.

One of the well-documented applications is its use in photodimerization reactions. nih.gov Termed a vinylogous cinnamic acid, it can undergo [2+2] cycloadditions to furnish complex cyclobutane (B1203170) derivatives. nih.gov Research has demonstrated that by using a template molecule, such as 1,8-dihydroxynaphthalene, the photodimerization of 5-arylpenta-2,4-dienoic acids can proceed with high selectivity, yielding specific stereoisomers of substituted cyclobutanes in excellent yields. nih.gov This template-directed strategy overcomes the challenge of controlling the regioselectivity and stereoselectivity that was observed in earlier studies of the solid-state irradiation of this compound, which resulted in a complex mixture of products. nih.gov

The conjugated diene system of this compound also makes it a suitable candidate for Diels-Alder reactions, a powerful tool for the construction of six-membered rings. nih.gov While specific examples detailing the use of this compound in heterocycle synthesis are not extensively documented, the general reactivity of conjugated dienes is fundamental to this area. nih.govquimicaorganica.org In principle, by reacting with a dienophile containing a heteroatom, or by using a diene where a carbon atom is replaced by a heteroatom, a six-membered heterocyclic ring can be formed. quimicaorganica.org This potential for cycloaddition reactions opens avenues for the synthesis of a wide array of complex heterocyclic frameworks.

Furthermore, the structure of this compound serves as a scaffold for the synthesis of polyenones. The extended conjugation is a key feature of polyenone structures, and the dienoic acid moiety can be chemically modified to introduce a ketone functionality, thereby generating a polyenone system. These synthetic routes highlight the role of this compound as a strategic intermediate in the construction of diverse and complex organic molecules.

| Synthesis Route | Reactant(s) | Key Reaction Type | Product Class |

| Template-Directed Dimerization | 5-Arylpenta-2,4-dienoic acids, 1,8-dihydroxynaphthalene | [2+2] Photocycloaddition | Substituted Cyclobutanes |

| General Heterocycle Synthesis | Conjugated diene, Hetero-dienophile | Diels-Alder Reaction | Six-membered Heterocycles |

Development of Materials with Tailored Optical Properties (e.g., Nonlinear Optics, Aggregation-Induced Emission)

The extended π-conjugated system of this compound and its analogues is indicative of their potential for applications in materials with interesting optical properties.

Nonlinear Optics (NLO): Organic molecules with extensive conjugation are known to exhibit significant nonlinear optical properties. nih.gov Theoretical and experimental studies on related conjugated molecules, such as other carboxylic acid derivatives, have shown that they can possess large third-order nonlinear optical susceptibilities. nih.govresearchgate.netscispace.com The delocalized π-electrons in the phenyl and pentadienoic acid moieties of this compound can be easily polarized by a strong electric field from a laser, leading to a nonlinear response. This makes such compounds candidates for use in optical devices where the modulation of light is required. nih.gov The specific NLO properties can be tuned by modifying the chemical structure, for instance, by adding electron-donating or electron-withdrawing groups to the phenyl ring to alter the intramolecular charge transfer characteristics.

Aggregation-Induced Emission (AIE): Aggregation-induced emission is a phenomenon where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation. acs.org This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways. acs.org Styrene (B11656) derivatives, which share structural similarities with this compound, have been shown to exhibit AIE. nih.govnih.gov Theoretical studies on styrene derivatives suggest that the restriction of torsional angles within the molecule in an aggregated state can inhibit non-radiative processes and lead to enhanced fluorescence. nih.gov Given that this compound possesses a styrenic core with rotational freedom, it is plausible that its derivatives could be designed to be AIE-active. This would make them suitable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

| Optical Property | Underlying Principle | Potential Application |

| Nonlinear Optics | High polarizability of π-conjugated system | Optical switching, frequency conversion |

| Aggregation-Induced Emission | Restriction of intramolecular motion in aggregates | Chemical sensors, bio-imaging, OLEDs |

Role in Semiconductor-Enhanced Raman Scattering Methodologies

Semiconductor-Enhanced Raman Scattering (SERS) is an analytical technique that provides enhanced Raman signals of molecules adsorbed on semiconductor surfaces. nih.gov A key mechanism for this enhancement is photo-induced charge transfer (PICT) between the analyte and the semiconductor substrate. nih.gov

While there are no specific studies detailing the use of this compound in SERS, its molecular structure suggests it could be a suitable probe molecule for such applications. The carboxylic acid group can act as an anchoring group, facilitating strong adsorption onto the surface of semiconductor materials like TiO₂ or ZnO. The extended π-conjugated system of the molecule provides a pathway for efficient charge transfer upon photoexcitation.

The alignment of the energy levels (HOMO and LUMO) of this compound with the band edges of a semiconductor is crucial for the charge-transfer process. mdpi.com By selecting an appropriate semiconductor and excitation wavelength, it is conceivable that a resonant charge-transfer process could be established, leading to a significant enhancement of the Raman signal. This would allow for the sensitive detection and structural characterization of the molecule and could be extended to study its interactions and reactions at semiconductor interfaces.

Potential in Polymer Science through Polymerization Capabilities

The bifunctional nature of this compound, possessing both a polymerizable diene moiety and a carboxylic acid group, suggests its potential for use in polymer science.

The conjugated diene system can potentially undergo polymerization through various mechanisms, including free-radical polymerization. researchgate.net The polymerization of diene monomers is a well-established method for producing polymers with diverse properties. bohrium.com The resulting polymer from this compound would feature a polyvinyl backbone with pendant phenyl and carboxylic acid groups. These functional groups could then be used for further modification of the polymer, such as cross-linking or grafting other molecules.

Alternatively, the carboxylic acid group allows for its incorporation into polyesters or polyamides through condensation polymerization. mdpi.com For instance, it could be polymerized with diols to form polyesters. This approach is analogous to the enzymatic polymerization of dicarboxylic acids to produce biopolyesters. mdpi.com The presence of the conjugated diene in the resulting polymer chain would introduce unique optical and electronic properties to the material. Furthermore, the unsaturated backbone could be a site for post-polymerization modifications. The ability to form polymers through two distinct routes makes this compound a potentially versatile monomer for the design of novel functional polymers.

Design of Photosensitizers for Energy Conversion Systems

Photosensitizers are molecules that absorb light and transfer the energy to another molecule, and they are central components in dye-sensitized solar cells (DSSCs). rsc.org The key requirements for an effective photosensitizer include strong light absorption in the visible spectrum, efficient electron injection into the semiconductor's conduction band, and good stability.

Conjugated polyenes and polymers are known to be effective photosensitizers in DSSCs. rsc.orgresearchgate.net The extended π-system in this compound allows it to absorb light, and upon excitation, an electron is promoted to a higher energy level. The carboxylic acid group can serve as an anchor to bind the molecule to the surface of a semiconductor like TiO₂, which is commonly used in DSSCs. This binding facilitates the efficient injection of the photo-excited electron from the photosensitizer into the conduction band of the semiconductor, initiating the process of current generation. The structural similarity of this compound to known polyene dyes used in solar cells suggests its potential in this field. rsc.org Further research into its photochemical and electrochemical properties could validate its suitability for energy conversion applications.

Biological Activities and Mechanistic Investigations of 5 Phenylpenta 2,4 Dienoic Acid Derivatives in Vitro and Non Human in Vivo Studies

Selective Inhibition of Root Gravitropism in Plants and Underlying Mechanisms

The compound (2Z,4E)-5-phenylpenta-2,4-dienoic acid, also known as ku-76, has been identified as a selective inhibitor of root gravitropic bending. researchgate.netkyushu-u.ac.jp In studies using lettuce radicles, ku-76 was found to inhibit root gravitropism at a concentration of 5 μM without concurrently suppressing primary root elongation, an effect often seen with other gravitropism inhibitors. kyushu-u.ac.jpnih.gov This selectivity suggests that ku-76 specifically targets a regulatory component within the gravitropic bending pathway. kyushu-u.ac.jp

Structure-activity relationship (SAR) studies have been crucial in defining the essential molecular features for this inhibitory activity. These investigations revealed that three components are critical: the (2Z,4E)-diene stereochemistry, a terminal carboxylic acid moiety, and the phenyl ring. researchgate.netnih.gov Analogs with different stereoisomers, such as (2E,4E), (2Z,4Z), and (2E,4Z), were inactive. kyushu-u.ac.jpnih.gov Similarly, derivatives where the carboxylic acid was replaced by amides, alcohols, or esters were found to be significantly less potent. researchgate.netnih.gov The aromatic ring was also determined to be indispensable and could not be substituted with an alkyl chain for maintaining activity. nih.gov

Further research led to the design and synthesis of C4-substituted analogs of ku-76 to develop more potent inhibitors. Among these, a 4-phenylethynyl analog demonstrated exceptionally high potency, effectively inhibiting gravitropic bending at a concentration as low as 0.01 μM. researchgate.netnih.gov This potency is significantly greater than that of the known auxin transport inhibitor, 1-N-naphthylphthalamic acid (NPA). researchgate.netnih.gov Evaluation in Arabidopsis suggests that this potent analog functions by affecting the distribution of auxin in the root tips, indicating a mechanism of action that may differ from previously identified auxin transport inhibitors. researchgate.netnih.gov

| Compound | Key Structural Features | Effective Concentration for Inhibition | Effect on Root Elongation | Reference |

|---|---|---|---|---|

| (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) | (2Z,4E)-diene, Phenyl ring, Carboxylic acid | 5 μM | No inhibition | researchgate.netkyushu-u.ac.jpnih.gov |

| (2E,4E), (2Z,4Z), (2E,4Z) isomers | Altered stereochemistry | Inactive at 50 μM | No inhibition | kyushu-u.ac.jpnih.gov |

| Ester/Amide/Alcohol derivatives | Modified carboxylic acid moiety | Much less potent | Not specified | nih.gov |

| 4-Phenylethynyl analog | C4-substituted alkyne | 0.01 μM | No inhibition | researchgate.netnih.gov |

Modulation of Intracellular Adipogenesis and Fat Metabolism in Cellular Models

While direct studies on the effects of this compound on adipogenesis are not prominently featured in existing literature, research on structurally related phenolic compounds provides insight into potential activities. Adipogenesis, the differentiation of preadipocytes into mature adipocytes, is a key process in fat metabolism and is regulated by transcription factors such as peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). mdpi.com Various natural phenolic compounds have been shown to inhibit adipogenesis in the murine 3T3-L1 preadipocyte cell line, a standard in vitro model. mdpi.comnih.gov

For instance, certain phenolic acids can down-regulate the expression of Pparg during the early stages of adipocyte differentiation. mdpi.com Other phytochemicals, such as flavones and resveratrol, have been found to reduce the accumulation of lipids and triglycerides in 3T3-L1 adipocytes by lowering the expression of key adipogenic and lipogenic genes. mdpi.comresearchgate.netnih.gov The mechanisms often involve the inhibition of critical transcription factors like PPARγ and C/EBPα, thereby blocking the maturation of preadipocytes. nih.govresearchgate.netnih.gov Given the structural similarities, it is plausible that this compound and its derivatives could exert similar anti-adipogenic effects, though specific experimental validation is required.

Antiviral Properties of Selenoester Derivatives

Specific research on the antiviral properties of selenoester derivatives of this compound is limited. However, broader studies on selenoesters as a class of compounds have revealed significant antiviral potential. nih.gov In one study, a series of selenoesters and a selenoanhydride were evaluated for their activity against Herpes Simplex Virus-2 (HSV-2) in Vero cells. nih.gov The results showed that the selenoanhydride and seven out of ten tested selenoesters were potent antiviral agents against HSV-2. nih.gov This suggests that the selenoester functional group can be a key pharmacophore for antiviral activity.

Furthermore, the parent scaffold of cinnamic acid and its derivatives has been reported to possess antiviral properties against a range of viruses, including Coronaviruses and Hepatitis C virus. nih.govresearchgate.net Esters formed between substituted cinnamic acids and quercetin, for example, have been shown to be effective in reducing the cytopathogenicity of human coronavirus OC43 and SARS-CoV-2 in vitro. nih.govresearchgate.net The proposed mechanism for some derivatives involves the inhibition of viral endocytosis by reducing the attachment of the virus to host cells. researchgate.net These findings indicate that functionalizing the this compound backbone to include a selenoester moiety could be a promising strategy for developing novel antiviral agents.

Enzyme Inhibition Studies (e.g., Lipoxygenase, Trypsin, Thrombin) in Biochemical Assays

Derivatives of pentadienoic acid have been investigated as inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. While specific data for this compound is scarce, related structures show activity. For example, certain hexadienoic acid derivatives are selective inhibitors of 5-LO with IC50 values in the low micromolar range, without significant activity against cyclooxygenase (CO).

There is limited direct evidence in the available literature regarding the inhibition of the serine proteases trypsin and thrombin by this compound derivatives. Research into inhibitors for these enzymes has typically focused on other classes of molecules, such as cyclic peptides, pyrazole-based compounds, and arginine derivatives, which are designed to interact specifically with the active sites of these proteases. nih.govnih.govmdpi.com

Antioxidant and Anti-inflammatory Activities in In Vitro and Animal Models

Cinnamic acid and its derivatives are a well-established class of compounds known to exhibit both antioxidant and anti-inflammatory properties. mdpi.commdpi.com As a phenolic acid, this compound is expected to possess antioxidant activity, which is typically conferred by the ability of the phenolic group to scavenge free radicals and chelate metal ions.

Mechanisms of Action in Microbial Systems (e.g., Antimicrobial Properties)

The antimicrobial properties of cinnamic acid, cinnamaldehyde (B126680), and their derivatives are well-documented against a wide spectrum of bacteria and fungi. mdpi.comnih.govmdpi.com Derivatives of this compound, such as those of the structurally similar piperic acid (5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid), have shown potent antibacterial activity. iosrjournals.org

The mechanisms underlying these antimicrobial actions are multifaceted. One proposed mechanism is the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents. mdpi.com Phenolic acids, being weakly acidic and lipophilic, can cross the cell membrane via passive diffusion and acidify the cytoplasm, disrupting cellular functions. mdpi.com Other reported mechanisms include the inhibition of cell division and the binding to bacterial DNA gyrase, which prevents DNA supercoiling. mdpi.com In some cases, these compounds can also interfere with key metabolic pathways, such as fatty acid synthesis, by targeting enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH). mdpi.com The broad-spectrum activity and multiple modes of action make these compounds interesting scaffolds for the development of new antimicrobial agents. nih.govmdpi.com

| Compound Class | Target Organism(s) | Observed Effect / Activity | Potential Mechanism(s) of Action | Reference |

|---|---|---|---|---|

| Cinnamylideneacetophenones | Staphylococcus aureus, Mycobacterium tuberculosis | MIC values from 57.2 to 312 µM | Membrane disruption, ROS induction | nih.gov |

| Piperic acid amides | Various bacteria | Superior antibacterial activity compared to piperine (B192125) | Not specified | iosrjournals.org |

| Cinnamic acid esters | S. aureus, E. coli | Activity increases with alkyl chain length (liposolubility) | Increased passage through the cell membrane | mdpi.com |

| 4-Nitrocinnamaldehyde | Uropathogenic E. coli, S. aureus | Potent antibiofilm activity | Inhibition of swimming motility and fimbriae production | mdpi.com |

| p-Coumaric acid | Various bacteria | Bactericidal | Cell membrane disruption, binding to genomic DNA | mdpi.com |

Structure Activity Relationship Sar Studies of 5 Phenylpenta 2,4 Dienoic Acid Derivatives

Significance of Diene Stereochemistry on Biological and Chemical Activities

The spatial arrangement of the atoms in the diene portion of 5-phenylpenta-2,4-dienoic acid is a crucial factor for its biological efficacy, particularly for its role as an inhibitor of root gravitropism. Research has demonstrated that the (2Z,4E) conformation is essential for this activity. researchgate.net

A study involving a series of synthesized analogues of this compound (referred to as ku-76 in the study) found that only the (2Z,4E) isomer selectively inhibited the gravitropic bending of lettuce radicles. researchgate.net In contrast, the (2E,4E), (2Z,4Z), and (2E,4Z) isomers were all found to be inactive. researchgate.net This highlights the strict stereochemical requirement for the biological function. Further emphasizing the importance of the conjugated diene system, analogues where the double bonds were saturated (4,5-saturated) or replaced with a triple bond (4,5-alkynyl) also failed to show inhibitory activity. researchgate.net This demonstrates that both the presence and the specific (2Z,4E) geometry of the diene unit are indispensable for this particular biological effect. researchgate.net

| Diene Stereoisomer/Analogue | Activity on Root Gravitropism |

| (2Z,4E) | Active |

| (2E,4E) | Inactive |

| (2Z,4Z) | Inactive |

| (2E,4Z) | Inactive |

| 4,5-Saturated Analogue | Inactive |

| 4,5-Alkynyl Analogue | Inactive |

Impact of Aromatic Ring Substitutions on Reactivity and Biological Profile

The phenyl group is another essential component for the biological activity of this compound. Studies have shown that this aromatic ring is crucial and cannot be substituted with a simple alkyl chain without losing activity. researchgate.net The nature of substituents on this phenyl ring can modulate the biological profile of the resulting derivatives.

In a study on derivatives of the related compound 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid (piperic acid), the influence of substituents was investigated. iosrjournals.org While this study focused on substitutions on an aniline (B41778) ring that formed an amide with the carboxylic acid, it provides insight into how electronic effects can influence bioactivity. The findings indicated that derivatives featuring electron-withdrawing groups showed enhanced cytotoxicity compared to those with electron-donating groups like a methyl group. iosrjournals.org This suggests that the electronic properties of substituents on the aromatic systems connected to the dienoic acid backbone can significantly impact the biological profile, a principle that likely extends to substitutions on the core phenyl ring of this compound itself.

Influence of Carboxylic Acid Moiety Modifications

The carboxylic acid group is a third critical pharmacophore for the gravitropic inhibitory activity of this compound. Modifications to this functional group, such as esterification (conversion to an ester), amidation (conversion to an amide), or reduction to an alcohol, have been shown to significantly diminish potency. researchgate.net For the specific activity of inhibiting gravitropic bending, derivatives where the carboxylic acid was replaced with amides, alcohols, or esters were found to be much less potent. researchgate.net

However, the impact of these modifications is dependent on the biological activity being assessed. For instance, while less potent for gravitropism inhibition, certain amide derivatives of the related piperic acid have been synthesized and shown to possess excellent antibacterial and cytotoxic activities. iosrjournals.org Similarly, the methyl ester of (2E,4E)-5-phenylpenta-2,4-dienoic acid has been investigated for potential antimicrobial and anti-inflammatory properties. This indicates that while the free carboxylic acid is vital for one biological pathway, modified derivatives can be tailored to exhibit other valuable biological effects.

| Carboxylic Acid Modification | Effect on Gravitropism Inhibition | Other Potential Biological Activities |

| None (Free Carboxylic Acid) | Potent | Anti-malarial |

| Esterification (e.g., Methyl Ester) | Much less potent | Antimicrobial, Anti-inflammatory |

| Amidation | Much less potent | Antibacterial, Cytotoxic |

| Reduction to Alcohol | Much less potent | Not specified |

Correlation between Structural Features and Specific Biological Pathways

There is a direct correlation between the key structural features of (2Z,4E)-5-phenylpenta-2,4-dienoic acid and its effect on specific biological pathways in plants. The compound's ability to selectively inhibit root gravitropism is linked to its impact on auxin distribution within the root tips. researchgate.net

The three essential structural components—the (2Z,4E) diene unit, the terminal aromatic ring, and the carboxylic acid moiety—work in concert to achieve this specific biological outcome. researchgate.net An analogue that maintained these core features, a 4-phenylethynyl derivative, was also found to inhibit gravitropism by affecting the distribution of auxin in the root tips of Arabidopsis. researchgate.net This suggests that the this compound scaffold acts as a novel inhibitor that differs in its mechanism from previously identified auxin transport inhibitors. researchgate.net The precise conformation dictated by the (2Z,4E) stereochemistry, along with the electronic and hydrogen-bonding capabilities of the phenyl and carboxyl groups, respectively, are collectively responsible for the interaction with biological targets that regulate auxin pathways in plants.

Conclusion and Future Directions in 5 Phenylpenta 2,4 Dienoic Acid Research

Synthesis of Novel Derivatives with Tuned Physicochemical and Biological Properties

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 5-phenylpenta-2,4-dienoic acid. By systematically modifying the core structure, researchers can fine-tune its physicochemical properties, such as solubility, stability, and electronic characteristics, to enhance its biological activity. For instance, the synthesis of amides from the carboxylic acid moiety has been a successful strategy. The reaction of piperic acid, a methylenedioxy derivative of this compound, with various amines using coupling agents like EDC.HCl/HOBT has yielded derivatives with significant antibacterial and cytotoxic activities. iosrjournals.org This approach highlights the potential for creating libraries of new compounds with tailored biological functions.

The structure-activity relationship (SAR) is a critical aspect of this research, aiming to correlate specific structural modifications with changes in biological efficacy. frontiersin.org For example, studies on related compounds have demonstrated that the introduction of different substituents on the phenyl ring can dramatically alter activity. Research on piperine (B192125) analogs, where the piperidine (B6355638) nucleus was replaced with substituted anilines, showed that bromo and chloro substitutions resulted in excellent anticancer activity. iosrjournals.org Similarly, the synthesis of a series of 5-arylpenta-2,4-dienoic acids with substituents like fluorine, bromine, and methoxy (B1213986) groups on the phenyl ring has been reported, providing a basis for exploring how electronic effects influence reactivity and potential applications. nih.gov

Interactive Table: Selected Synthesized Derivatives of 5-Arylpenta-2,4-dienoic Acids and Analogs iosrjournals.orgnih.gov

| Compound Name | Phenyl Ring Substituent | Modifying Group | Reported Activity/Use |

| (2E,4E)-5-(4-Fluorophenyl)penta-2,4-dienoic Acid | 4-Fluoro | Carboxylic Acid | Precursor for photodimerization |

| (2E,4E)-5-(4-Bromophenyl)penta-2,4-dienoic Acid | 4-Bromo | Carboxylic Acid | Precursor for photodimerization |

| (2E,4E)-5-(4-Methoxyphenyl)penta-2,4-dienoic Acid | 4-Methoxy | Carboxylic Acid | Precursor for photodimerization |

| Piperic acid amide derivative 4b | 3,4-Methylenedioxy | 4-Bromoaniline amide | High anticancer and antibacterial activity |

| Piperic acid amide derivative 4d | 3,4-Methylenedioxy | 4-Chloroaniline amide | High anticancer and antibacterial activity |

Future efforts will likely focus on creating derivatives with enhanced specificity for biological targets, improved pharmacokinetic profiles, and novel mechanisms of action. The exploration of ester and amide libraries, as well as modifications to the dienyl chain, will be crucial in unlocking the full therapeutic and functional potential of this chemical class.

Application of Advanced Mechanistic Probes for Reaction Pathway Elucidation

Understanding the precise reaction mechanisms governing the synthesis and transformation of this compound is fundamental to controlling reaction outcomes and designing more efficient synthetic routes. While classical methods like the Knoevenagel condensation of cinnamaldehyde (B126680) with malonic acid are well-established for its synthesis, there is scope for deeper mechanistic investigation using advanced probes. chemicalbook.com

A significant area for future study is the elucidation of complex photochemical reactions. The photodimerization of 5-arylpenta-2,4-dienoic acids, which are vinylogous analogs of cinnamic acid, is known to be challenging, often resulting in a complex mixture of products. nih.gov However, recent research has shown that using a template molecule, such as 1,8-dihydroxynaphthalene, can direct the reaction to selectively produce specific [2+2] cycloaddition products with high yield and diastereoselectivity. nih.govacs.org This template-directed approach provides a powerful tool for probing the transition states and intermediates of photochemical reactions. Future studies could employ techniques like time-resolved spectroscopy and computational modeling to map the energy landscapes of these reactions, providing insights into the factors that control regioselectivity and stereoselectivity.

Furthermore, the Horner-Wadsworth-Emmons reaction, used to synthesize esters of this compound, presents another opportunity for detailed mechanistic study. nih.govacs.org Investigating the stereochemical course of this reaction with different substituted substrates and reagents can provide a more complete picture of the reaction pathway, enabling the synthesis of specific (E,E), (E,Z), (Z,E), or (Z,Z) isomers, which may possess distinct properties and applications.

Development of this compound as a Scaffold for Complex Molecule Synthesis

The inherent structure of this compound makes it an excellent building block, or scaffold, for the synthesis of more complex molecules. chemicalbook.comselleckchem.comfishersci.ca Its conjugated diene system and terminal carboxylic acid provide multiple reactive sites for elaboration. Researchers have already utilized this scaffold in various synthetic strategies.

One of the most intriguing applications is in the construction of unique polycyclic structures. The template-controlled photodimerization of 5-arylpenta-2,4-dienoic acids can lead to the formation of divinylcyclobutanes, which are precursors to structurally complex molecules known as [n]-ladderanes. nih.gov These ladder-like structures are of significant interest due to their unique topology and potential applications in materials science. The development of this compound as a reliable scaffold for nih.gov-ladderane synthesis opens up new avenues for creating novel molecular architectures. nih.gov